2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
Description
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is a chemical compound known for its role as a cell-permeable inhibitor of the enzyme beta-galactosidase . This compound is often used in biochemical research due to its ability to inhibit the activity of beta-galactosidase, an enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides .
Properties
CAS No. |
63407-54-5 |
|---|---|
Molecular Formula |
C14H20O5S |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
ZNAMMSOYKPMPGC-RGDJUOJXSA-N |
SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside typically involves the reaction of phenylethyl thiol with a galactopyranoside derivative under specific conditions. The process may include steps such as protection and deprotection of functional groups, and the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization and other chromatographic techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides .
Scientific Research Applications
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside has several scientific research applications, including:
Biochemistry: Used as an inhibitor of beta-galactosidase in various biochemical assays.
Molecular Biology: Employed in studies involving gene expression and enzyme activity.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside involves its binding to the active site of beta-galactosidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of beta-galactosides into monosaccharides, which is crucial in various biochemical pathways . The compound interacts with the enzyme through specific molecular interactions, blocking its catalytic function .
Comparison with Similar Compounds
Similar Compounds
Phenyl 1-Thio-Beta-D-Galactopyranoside: Another inhibitor of beta-galactosidase with a similar structure but different substituents.
Isopropyl Beta-D-1-Thiogalactopyranoside: A commonly used inducer in molecular biology that also interacts with beta-galactosidase.
Uniqueness
2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is unique due to its specific phenylethyl group, which provides distinct biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable in specific research applications where precise inhibition of beta-galactosidase is required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
